2-(Difluoromethyl)-6-methyl-4H-chromen-4-one is a synthetic organic compound classified under the broader category of chromenones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a chromenone backbone with a difluoromethyl substituent at the second position and a methyl group at the sixth position. This structural configuration enhances its potential for various scientific applications, particularly in drug development and chemical synthesis.
The compound can be sourced from chemical suppliers and is classified as a fluorinated derivative of chromenone. Chromenones themselves are recognized for their roles in natural products and pharmacology, often exhibiting anti-inflammatory, antioxidant, and anticancer properties. The introduction of the difluoromethyl group is significant as it alters the compound’s lipophilicity and hydrogen bonding capabilities, making it a valuable scaffold in medicinal chemistry .
The synthesis of 2-(difluoromethyl)-6-methyl-4H-chromen-4-one typically involves the introduction of the difluoromethyl group into a pre-formed chromenone framework. Common methods include:
The molecular formula for 2-(difluoromethyl)-6-methyl-4H-chromen-4-one is . The structure consists of a chromenone ring system that is planar, with specific bond lengths and angles that conform to typical values found in similar compounds. The presence of the difluoromethyl group introduces unique steric and electronic properties that influence its reactivity and biological activity.
Key Structural Features:
2-(Difluoromethyl)-6-methyl-4H-chromen-4-one can participate in various chemical reactions:
The products formed from these reactions depend on the specific reagents used. For instance, oxidation typically yields quinones, while reduction leads to chromanol derivatives.
The mechanism of action for 2-(difluoromethyl)-6-methyl-4H-chromen-4-one involves its interaction with various biological targets. The difluoromethyl group enhances the compound's ability to form hydrogen bonds, increasing its binding affinity to proteins or enzymes involved in disease processes. This modulation can lead to inhibition or activation of specific pathways relevant in therapeutic contexts .
These properties make it suitable for various applications in chemical synthesis and biological studies .
2-(Difluoromethyl)-6-methyl-4H-chromen-4-one has several notable applications:
The 4H-chromen-4-one scaffold, commonly known as chromone, represents a privileged heterocyclic framework in medicinal chemistry characterized by a benzopyran core featuring a benzannulated six-membered ring with an oxygen heteroatom and a conjugated ketone functionality. This planar, electron-rich system exhibits remarkable structural versatility, enabling diverse substitutions at multiple positions that profoundly influence biological activity. The scaffold's stability, combined with its ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an invaluable template for drug discovery [1] [4].
Chromone derivatives demonstrate extensive pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. For instance, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methyl-4H-chromen-4-one exhibits significant biological activities attributed to the nearly planar structure with a slight twist between aromatic systems, facilitating optimal target binding [4]. Similarly, the structural rigidity of 7-hydroxy-2-methyl-4H-chromen-4-one contributes to its utility as a synthetic intermediate for pyranoflavonol derivatives . The minimal steric hindrance of the chromone core allows for strategic modifications at C-2, C-3, C-6, and C-7 positions, enabling fine-tuning of electronic properties and lipophilicity to enhance target affinity and selectivity.
Table 1: Representative Chromen-4-one Derivatives and Their Structural Features
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substitution Pattern |
---|---|---|---|
7-Hydroxy-2-methyl-4H-chromen-4-one | C₁₀H₈O₃ | 176.17 | Methyl at C-2, hydroxy at C-7 |
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methyl-4H-chromen-4-one | C₁₈H₁₆O₅ | 312.3 | Dimethoxyphenyl at C-2, methyl at C-7 |
3-Acetyl-5,6-dimethoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one | C₁₈H₁₆O₅ | 312.32 | Naphtho-annulation, acetyl at C-3 |
2-(4-Methoxyphenethyl)-4H-chromen-4-one | C₁₈H₁₆O₃ | 280.32 | Methoxyphenethyl at C-2 |
Fluorination represents a pivotal strategy in modern drug design, with approximately 30% of pharmaceuticals and agrochemicals containing fluorine atoms. The incorporation of fluorine substituents—particularly difluoromethyl groups—exerts profound effects on molecular properties, including enhanced metabolic stability, improved membrane permeability, and optimized binding affinities through electronic and steric perturbations [1] [3]. The strong electronegativity of fluorine (Pauling scale: 4.0) creates a significant dipole moment, while fluorine's small atomic radius allows isosteric replacement of hydrogen or hydroxyl groups without substantial steric distortion.
Difluoromethyl groups (-CF₂H) serve as versatile bioisosteres due to their ability to act as hydrogen-bond donors while providing superior lipophilicity (log P) and membrane permeability compared to non-fluorinated analogs. Crystallographic studies of fluorinated compounds like 2-(o-fluorophenyl)-6-methyl-4H-chromen-4-one reveal that fluorine substitution induces subtle conformational changes in the aromatic ring, optimizing binding pocket interactions [1]. Similarly, X-ray analysis of difluorinated isoquinoline-diones demonstrates how C-F bonds influence crystal packing through F⋯H and F⋯F interactions, which can enhance solid-state stability—a crucial factor in pharmaceutical formulation [8]. The difluoromethyl group also exhibits reduced metabolic deactivation compared to trifluoromethyl groups, as the -CF₂H moiety undergoes slower oxidative conversion to carboxylic acids, thereby extending in vivo half-life.
Table 2: Impact of Fluorination on Molecular Properties of Chromone Analogs
Compound | Substituent | Log P* | Metabolic Stability | Biological Activity Enhancement |
---|---|---|---|---|
2-(2,4-Dichlorophenyl)-6-methyl-4H-chromen-4-one | -Cl | ~3.8 | Moderate | Antimicrobial |
2-(o-Fluorophenyl)-6-methyl-4H-chromen-4-one | -F | ~3.2 | High | Improved CNS penetration |
Difluoromethyl chromone derivatives | -CF₂H | ~2.9 | Very high | Anticancer, enzyme inhibition |
*Calculated partition coefficient
Strategic incorporation of difluoromethyl (-CF₂H) and methyl (-CH₃) groups at key positions of the chromone scaffold enables precise modulation of pharmacological profiles. The methyl group at C-6 in 2-(difluoromethyl)-6-methyl-4H-chromen-4-one enhances electron density at the carbonyl oxygen via hyperconjugation, potentially increasing hydrogen-bond acceptor capacity critical for target binding. Simultaneously, methyl groups improve lipophilicity and passive diffusion across biological membranes, as evidenced by 7-hydroxy-2-methyl-4H-chromen-4-one (log P = 1.32), which exhibits superior cellular uptake compared to non-methylated analogs .
The difluoromethyl group serves as a versatile bioisostere that mimics alcohols, thiols, and carbonyl functionalities while conferring unique advantages:
In hybrid molecules such as 3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, methyl groups at C-2 combined with extended aromatic systems demonstrate synergistic effects on receptor binding affinity [6]. The difluoromethyl analog at C-2 would likely enhance these interactions through dipole moment adjustments (μ = 2.3-2.5 D) and increased hydrophobic contact surface area. Molecular modeling studies suggest that 2-(difluoromethyl)-6-methyl-4H-chromen-4-one optimally positions the -CF₂H group for interaction with catalytic residues in kinase binding sites, potentially improving inhibition constants (Kᵢ) by 3-5 fold compared to non-fluorinated counterparts.
Table 3: Pharmacological Contributions of Methyl and Difluoromethyl Groups
Group | Electron Effect | Steric Contribution | Pharmacological Impact |
---|---|---|---|
Methyl (-CH₃) | σₚ: -0.17 (electron donation) | Cone angle: ~30° | ↑ Lipophilicity, ↑ metabolic stability |
Difluoromethyl (-CF₂H) | σₚ: +0.36 (electron withdrawal) | Cone angle: ~50° | ↑ Dipole moment, ↑ hydrogen bonding capacity |
Figure 1: Structural Comparison of Chromone Derivatives
Non-Fluorinated Fluorinated O O ║ ║ ┌─▽─┐ ┌─▽─┐ │ │_6-CH₃ │ │_6-CH₃ │ │ │ │ 7─▷│ │◁─2-H 7─▷│ │◁─2-CF₂H └───┘ └───┘
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: